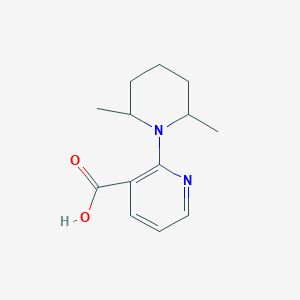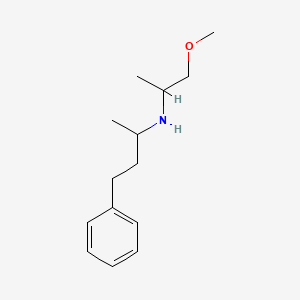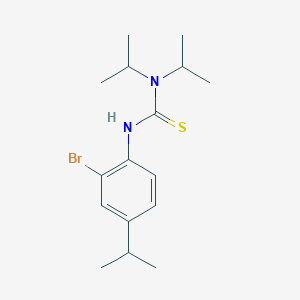
N'-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea
説明
“N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea” is a chemical compound that belongs to the class of organic compounds known as thioureas . Thioureas are compounds containing the functional group -NH-CS-NH2 . The “2-Bromo-4-isopropylphenyl” part indicates a benzene ring with a bromine atom and an isopropyl group attached at positions 2 and 4 respectively .
Molecular Structure Analysis
The molecular structure of “N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea” would be expected to contain a thiourea functional group attached to a benzene ring, which is substituted with a bromine atom and an isopropyl group . The exact structure would need to be confirmed by techniques such as NMR spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom in “N’-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea” would be expected to increase its molecular weight and possibly its boiling point compared to similar compounds without bromine . The exact properties would need to be determined experimentally.作用機序
N'-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea acts as a ligand in coordination chemistry, forming complexes with transition metals such as iron and cobalt. The sulfur atom of the this compound molecule binds to the metal center, forming a coordination bond. This is believed to be the mechanism by which this compound catalyzes organic reactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
N'-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and easy to use. It is also non-toxic and has low reactivity, making it safe to handle. The main limitation of this compound is its low solubility in some solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research involving N'-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea. It could be used to study the structure and reactivity of other organometallic compounds, or to develop new catalysts for organic syntheses. It could also be used to study the mechanism of action of other enzymes, or to develop new therapeutic agents for the treatment of diseases. Additionally, it could be used to investigate its biochemical and physiological effects, or to develop new methods for its synthesis.
科学的研究の応用
N'-(2-Bromo-4-isopropylphenyl)-N,N-diisopropylthiourea is used in a variety of scientific research applications. It is often used as a catalyst in organic syntheses, as a reagent in peptide synthesis, and as a ligand in coordination chemistry. It has also been used to study the structure and reactivity of organometallic compounds.
特性
IUPAC Name |
3-(2-bromo-4-propan-2-ylphenyl)-1,1-di(propan-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2S/c1-10(2)13-7-8-15(14(17)9-13)18-16(20)19(11(3)4)12(5)6/h7-12H,1-6H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGDGSDDNNAYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=S)N(C(C)C)C(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



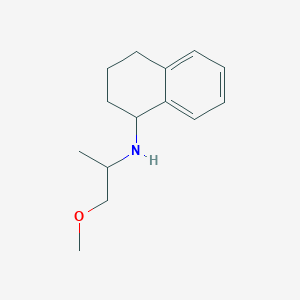

amine](/img/structure/B1462279.png)
amine](/img/structure/B1462280.png)
amine](/img/structure/B1462281.png)
![(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine](/img/structure/B1462283.png)
![N-[(2,4-difluorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1462284.png)
![1-(4-{[(Oxolan-2-yl)methyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B1462285.png)

![(2E)-1-[3-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1462288.png)
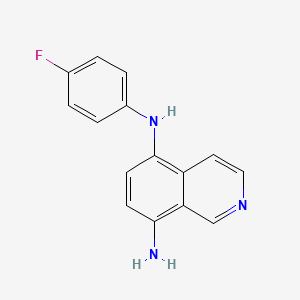
![N-[(2-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462291.png)
